![molecular formula C13H19N3O4S B2942387 N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448050-73-4](/img/structure/B2942387.png)
N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative with a furan ring and a pyrazole ring. Sulfonamides are a group of compounds known for their various biological activities, including antibacterial properties . The furan ring is a five-membered aromatic ring with one oxygen atom . Pyrazoles are a class of organic compounds with a five-membered ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through various methods. One such method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a furan ring attached to a pyrazole ring via a propyl chain. The propyl chain would be substituted with a hydroxy group and a sulfonamide group .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, the reaction of furfural with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, focusing on its unique applications:
Antifungal Properties
This compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential use in developing antifungal treatments or agents.
Antibacterial Properties
Research indicates that derivatives of this compound demonstrate activity against Pseudomonas aeruginosa , which points to its potential application in creating new antibacterial drugs.
Future Directions
Mechanism of Action
Target of Action
Furan derivatives and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may target enzymes or structures in bacteria . Similarly, pyrazole derivatives have been found in many important synthetic drug molecules, indicating they can bind with high affinity to multiple receptors .
Mode of Action
The mode of action of furan and pyrazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They may inhibit or activate the function of their target, leading to a variety of biological effects .
Biochemical Pathways
Furan and pyrazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. For instance, some furan derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of furan and pyrazole derivatives can vary greatly depending on their specific structure. Some furan derivatives, for example, are known to be rapidly absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of furan and pyrazole derivatives can vary greatly depending on their specific targets and mode of action. Some furan derivatives, for example, have been found to exhibit antimicrobial activity, suggesting they may kill or inhibit the growth of bacteria .
Action Environment
The action, efficacy, and stability of furan and pyrazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(18,19)14-7-6-11(17)12-5-4-8-20-12/h4-5,8,11,14,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNMHVIPDBOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
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